![molecular formula C22H22N2O4S2 B6567161 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide CAS No. 946214-67-1](/img/structure/B6567161.png)

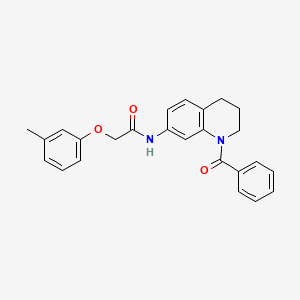

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide is an organic compound that has garnered attention for its diverse applications in chemical and biological research. Known for its complex structure, this compound features both sulfonyl and tetrahydroquinoline groups, making it a subject of interest in synthetic chemistry and pharmaceutical studies.

Mechanism of Action

Target of Action

The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of bacterial cell walls, making them attractive targets for antibacterial agents .

Mode of Action

The compound interacts with its targets, MurD and GlmU, inhibiting their function and thereby disrupting the synthesis of bacterial cell walls . This disruption prevents the bacteria from maintaining their structural integrity, leading to their eventual death .

Biochemical Pathways

The inhibition of MurD and GlmU enzymes disrupts the biochemical pathways involved in the synthesis of bacterial cell walls . This disruption affects the downstream effects of these pathways, including the formation of peptidoglycan, a major component of the bacterial cell wall . The inability to form peptidoglycan weakens the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and other environmental stresses .

Result of Action

The result of the compound’s action is the death of the bacteria. By inhibiting the function of MurD and GlmU, the compound prevents the bacteria from synthesizing their cell walls . This leads to a weakened cell structure and ultimately, the death of the bacteria . The compound has shown bactericidal activity against both Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of organic solvents can affect the solubility of the compound, which in turn can impact its bioavailability and efficacy . Additionally, the compound’s stability could be affected by factors such as pH, temperature, and the presence of other chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide typically involves a multi-step process. It begins with the synthesis of 1,2,3,4-tetrahydroquinoline through a Povarov reaction, where aniline, an aldehyde, and an alkene are reacted. The tetrahydroquinoline is then subjected to sulfonylation using benzenesulfonyl chloride under basic conditions, such as in the presence of a base like pyridine.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but employs large-scale reactors and optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry may be utilized to enhance efficiency and scalability.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically converting the tetrahydroquinoline moiety into a fully aromatic quinoline structure.

Reduction: Reduction reactions may target the sulfonyl groups, converting them into corresponding sulfides or sulfoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) are used in substitution reactions.

Major Products:

Oxidation Products: Fully aromatic quinoline derivatives.

Reduction Products: Corresponding sulfides or sulfoxides.

Substitution Products: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide has significant applications across several fields:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and in the development of new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored as a lead compound in drug development, particularly for its possible anti-inflammatory and anticancer activities.

Industry: Utilized in the manufacture of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Sulfanilamide: A simpler sulfonamide known for its antibacterial properties.

Tolbutamide: An oral hypoglycemic agent used in the treatment of type 2 diabetes.

Sulfasalazine: A compound used in the treatment of inflammatory bowel disease and rheumatoid arthritis.

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide's distinct combination of tetrahydroquinoline and sulfonyl groups lends it a versatility that is unmatched in many applications

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S2/c1-17-7-5-11-21(15-17)29(25,26)23-19-12-13-22-18(16-19)8-6-14-24(22)30(27,28)20-9-3-2-4-10-20/h2-5,7,9-13,15-16,23H,6,8,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVZQQAXOPZBSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6567081.png)

![4-[2-(2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzamide](/img/structure/B6567087.png)

![2-(2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methylpropyl)acetamide](/img/structure/B6567094.png)

![N-(3-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6567095.png)

![N6-cyclopentyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6567098.png)

![7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6567115.png)

![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide](/img/structure/B6567122.png)

![N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methylphenoxy)acetamide](/img/structure/B6567123.png)

![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenoxy)acetamide](/img/structure/B6567130.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B6567145.png)

![8-(3-methylbenzenesulfonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6567152.png)

![3-methyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6567155.png)

![2,3-dimethyl-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide](/img/structure/B6567169.png)